molecular formula C8H15ClO B026045 1-Chloro-3-ethyl-3-methyl-pentan-2-one CAS No. 109666-61-7

1-Chloro-3-ethyl-3-methyl-pentan-2-one

Cat. No.: B026045
CAS No.: 109666-61-7
M. Wt: 162.66 g/mol
InChI Key: UYEJCWBHNPINFW-UHFFFAOYSA-N
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Description

1-Chloro-3-ethyl-3-methyl-pentan-2-one is a chlorinated ketone characterized by a pentan-2-one backbone substituted with a chlorine atom at position 1 and both ethyl and methyl groups at position 3. Chlorinated ketones are typically used as intermediates in organic synthesis, pharmaceuticals, or agrochemicals due to their electrophilic carbonyl group and halogen reactivity .

Properties

CAS No.

109666-61-7

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

1-chloro-3-ethyl-3-methylpentan-2-one

InChI

InChI=1S/C8H15ClO/c1-4-8(3,5-2)7(10)6-9/h4-6H2,1-3H3

InChI Key

UYEJCWBHNPINFW-UHFFFAOYSA-N

SMILES

CCC(C)(CC)C(=O)CCl

Canonical SMILES

CCC(C)(CC)C(=O)CCl

Synonyms

2-Pentanone, 1-chloro-3-ethyl-3-methyl-

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

The closest structural analogs to 1-chloro-3-ethyl-3-methyl-pentan-2-one include:

1-Chloro-3,3-dimethylpentan-2-one (CAS: 83391-82-6): Features two methyl groups at position 2.

1-Chloro-3-methylpentan-2-one (CAS: 54147-45-4): Contains a single methyl group at position 3.

Physicochemical Properties

The following table summarizes key properties of these compounds:

Compound Name CAS Formula Molecular Weight Physical State Storage Conditions
This compound* N/A C₈H₁₅ClO 162.66 (calc.) Not reported Not reported
1-Chloro-3,3-dimethylpentan-2-one 83391-82-6 C₇H₁₃ClO 148.63 Not specified Not specified
1-Chloro-3-methylpentan-2-one 54147-45-4 C₆H₁₁ClO 134.61 Liquid 4°C

*Theoretical values for the target compound are calculated based on its structure.

Key Observations :

  • Branching and Steric Effects : The ethyl group in the target compound increases steric hindrance compared to the dimethyl analog. This may reduce solubility in polar solvents and elevate boiling points relative to simpler analogs.
  • Molecular Weight : The target compound’s higher molecular weight (162.66 vs. 148.63 and 134.61) suggests stronger van der Waals forces, likely resulting in higher viscosity and melting/boiling points.
Contrast with Functionalized Analogs

Compounds like 1-(Dimethylamino)-2-methylpentan-3-one (CAS: 51690-03-0) and its hydrochloride derivative (CAS: 63942-70-1) differ significantly due to the amino group.

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